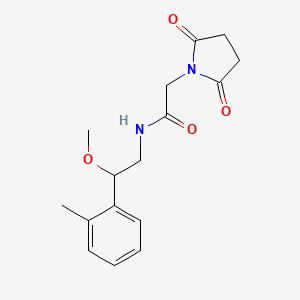
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide, also known as Nootropil, is a popular cognitive enhancer that is widely used in scientific research. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
Novel Catalytic Cyclization Techniques
A New Palladium-Catalyzed Intramolecular Allylation to Pyrrolidin-2-ones : This research demonstrates a novel palladium(0)-catalyzed cyclization to 3,4-disubstituted pyrrolidin-2-ones, highlighting an innovative approach to cyclization that could be applicable to the synthesis or modification of compounds like 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide. The process involves the generation of stabilized acetamide enolate anions and pi-allyl-palladium appendages, leading to the formation of gamma-lactams with significant implications for medicinal chemistry and synthetic organic chemistry (Giambastiani et al., 1998).
Synthesis and Biological Activity Studies
Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives : This study outlines the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. The process involves the formation of α,β-unsaturated ketones, followed by several reactions leading to compounds with good antibacterial and antifungal activities. This research could provide a framework for exploring the antimicrobial potential of related acetamide derivatives (Hossan et al., 2012).
Molecular Recognition and Drug Development
π-Philic Molecular Recognition in the Solid State as a Driving Force for Mechanochemical Formation of Apremilast Solvates and Cocrystals : This investigation into the solid-state behavior of Apremilast reveals how π-philic molecular recognition can guide the formation of solvates and cocrystals. The study demonstrates the selective incorporation of aromatic molecules into the crystal lattice, providing insights into the potential for designing molecular interactions in the development of pharmaceutical cocrystals and solvates, relevant to the manipulation of acetamide derivatives (Dudek et al., 2018).
Discovery of Antiepileptic Agents
Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity : This paper reports on the discovery of pyrrolidone butanamides, such as levetiracetam, which have shown significant efficacy and tolerability in treating refractory partial onset seizures. The research highlights a systematic investigation into the pyrrolidone acetamide scaffold, elucidating the essential features for affinity and potency. This discovery process can be considered relevant to the exploration of new therapeutic agents related to acetamide compounds (Kenda et al., 2004).
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11-5-3-4-6-12(11)13(22-2)9-17-14(19)10-18-15(20)7-8-16(18)21/h3-6,13H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXOGUCVRPYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CN2C(=O)CCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2604687.png)

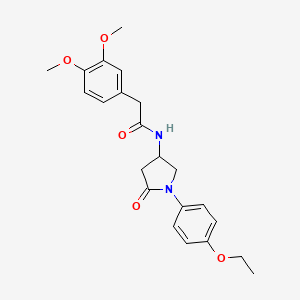
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2604692.png)
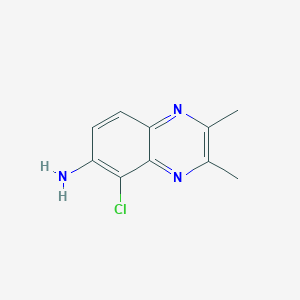
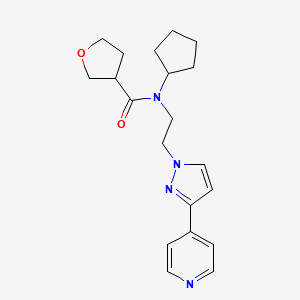
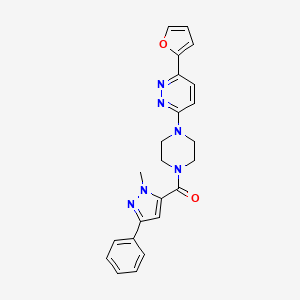
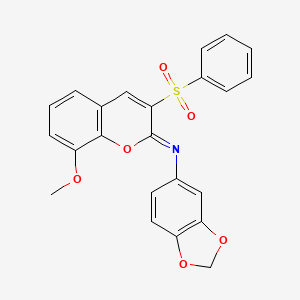
![8'-((dimethylamino)methyl)-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2604698.png)
![(2-Methyl-1,3-thiazol-4-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2604700.png)
![N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide](/img/structure/B2604701.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2604706.png)
![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)